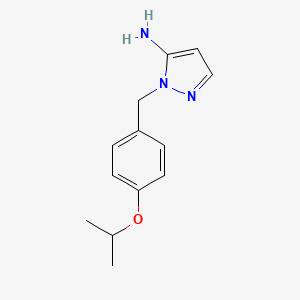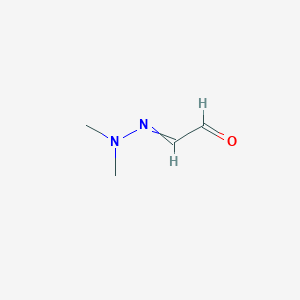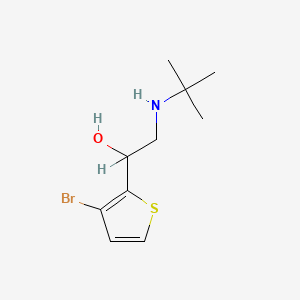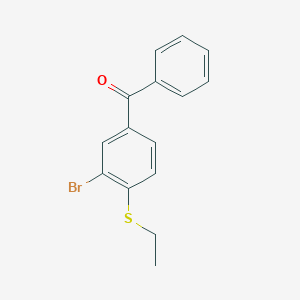
3-Bromo-4-(ethylthio)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and ethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a brominated benzene derivative and an ethylthio-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(ethylthio)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of benzophenone.
Scientific Research Applications
3-Bromo-4-(ethylthio)benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(ethylthio)benzophenone involves its interaction with various molecular targets. The bromine and ethylthio groups can participate in electrophilic and nucleophilic interactions, respectively. The carbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(methylthio)benzophenone
- 3-Bromo-4-(phenylthio)benzophenone
- 4-(Ethylthio)benzophenone
Uniqueness
3-Bromo-4-(ethylthio)benzophenone is unique due to the presence of both bromine and ethylthio substituents, which confer distinct chemical properties
Properties
Molecular Formula |
C15H13BrOS |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(3-bromo-4-ethylsulfanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-14-9-8-12(10-13(14)16)15(17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
VRPRZZLVGQQANC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




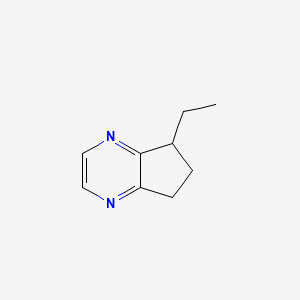
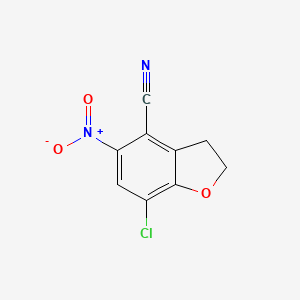
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
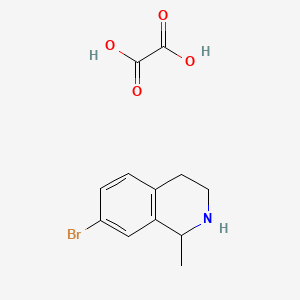

![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
